

Absence of Genotoxicity for 5-Cyclohexadecen-1-one: A Comparative Analysis

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Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

Cat. No.: B1217015

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide verifying the non-genotoxic profile of the fragrance ingredient **5-Cyclohexadecen-1-one**, with a comparative assessment against common alternatives.

The fragrance industry places paramount importance on the safety of its ingredients, with genotoxicity assessment being a critical checkpoint. This guide provides a detailed analysis of the genotoxicity data for **5-Cyclohexadecen-1-one**, a widely used synthetic musk, and compares it with other common musk alternatives: Galaxolide, Habanolide, and Ethylene Brassylate. The available data from rigorous testing, primarily from the Research Institute for Fragrance Materials (RIFM), indicates that **5-Cyclohexadecen-1-one** is not expected to be genotoxic.

Executive Summary of Genotoxicity Data

The genotoxicity of **5-Cyclohexadecen-1-one** has been evaluated through a combination of in vitro assays, including the bacterial reverse mutation assay (Ames test) and, through a read-across approach with a structurally similar molecule, the in vitro chromosome aberration test. These studies, conducted in accordance with international guidelines, have consistently demonstrated a lack of genotoxic potential. This conclusion is further supported by the non-genotoxic profiles of the selected alternative musk compounds.

Comparative Genotoxicity Data Overview

The following tables summarize the available quantitative data from key genotoxicity studies for **5-Cyclohexadecen-1-one** (and its read-across analog) and its alternatives. It is important to note that while comprehensive raw data from these studies is often proprietary, the summary results and highest concentrations tested provide a strong basis for safety assessment.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

Compound	Test System	Concentration Range Tested	Metabolic Activation (S9)	Result	Citation
5-Cyclohexadecen-1-one	Salmonella typhimurium strains	Information not publicly available	With and without	Negative	[1]
Read-across analog for 5-Cyclohexadecen-1-one: 5-cyclotetradecen-1-one, 3-methyl-, (5E)-	S. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538, and TA102	Up to 5000 µg/plate	With and without	No increases in the mean number of revertant colonies were observed.	[1]
Ethylene Brassylate	S. typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA	Up to 5000 µg/plate	With and without	Not mutagenic.	[2]
Galaxolide	S. typhimurium strains	Information not publicly available	With and without	Negative	[3]
Habanolide	S. typhimurium strains	Information not publicly available	With and without	Negative	[4]

Table 2: In Vitro Chromosomal Aberration / Micronucleus Test Data

Compound	Assay Type	Test System	Concentration Range Tested	Metabolic Activation (S9)	Result	Citation
Read-across analog for 5-Cyclohexadecen-1-one:5-cyclotetradecen-1-one, 3-methyl-, (5E)-	Chromosome Aberration	Chinese Hamster Lung (CHL) cells	Up to 2450 µg/mL	With and without	No statistically significant increases in the frequency of cells with structural chromosomal aberrations or polyploid cells were observed.	[1]
Ethylene Brassylate	In Vivo Micronucleus Test	Male CD-1 and female NMRI mice	Up to 1600 mg/kg (males), Up to 1400 mg/kg (females)	N/A	Not clastogenic.	[2]
Galaxolide	Micronucleus Test	Human lymphocytes in vitro and human hepatoma cell line Hep G2	Up to cytotoxic doses	With and without	No genotoxicity revealed.	[2]
Habanolide	Not specified	Not specified	Not specified	Not specified	No evidence of	[4]

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Experimental Protocols

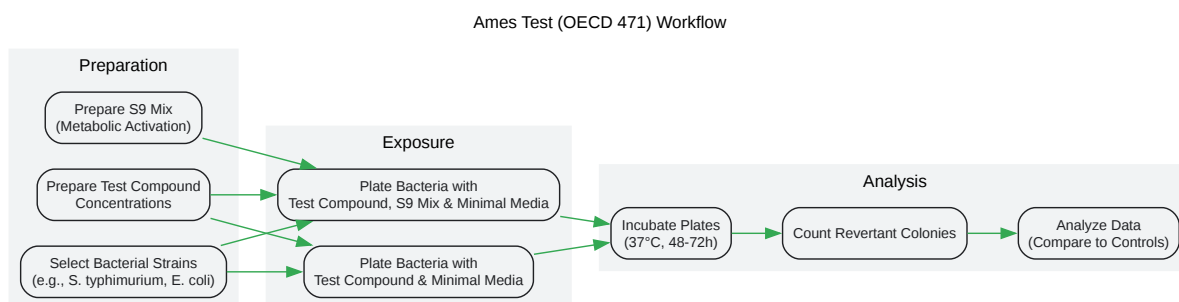
Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations. The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

- **Test Strains:** A set of bacterial strains, typically including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA*, are used to detect different types of mutations (frameshift and base-pair substitutions).
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism and can convert some non-mutagenic substances into mutagenic metabolites.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance, a negative (solvent) control, and positive controls (known mutagens) on agar plates with a minimal amount of the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.



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Ames Test (OECD 471) Workflow

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

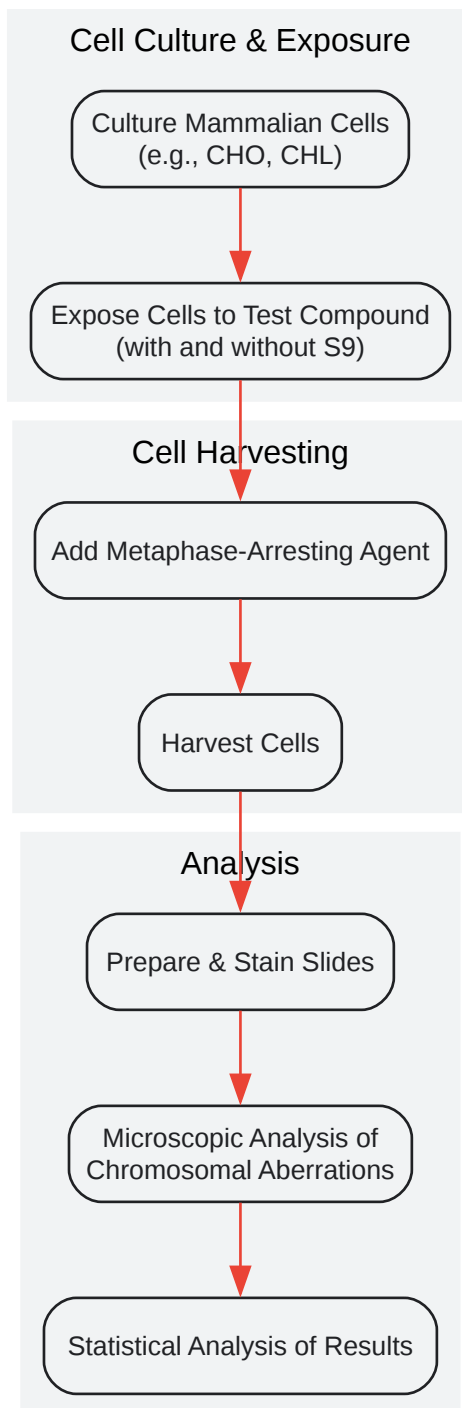
This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- **Exposure:** Cell cultures are treated with at least three different concentrations of the test substance, along with negative and positive controls, for a short (3-6 hours) or continuous (1.5-2 normal cell cycle lengths) period. The test is conducted with and without metabolic activation (S9 mix).
- **Cell Harvest:** After the treatment period, cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division. The cells are then harvested.

- **Slide Preparation and Analysis:** The harvested cells are fixed, stained, and spread onto microscope slides. The chromosomes of at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges).
- **Evaluation:** A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to the negative control.

In Vitro Chromosomal Aberration Test (OECD 473) Workflow

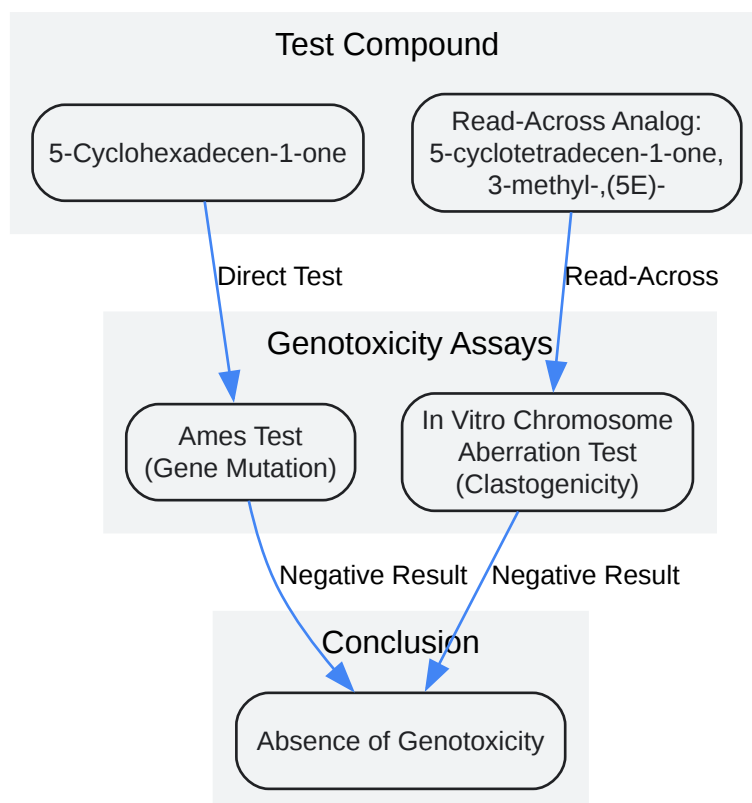
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In Vitro Chromosomal Aberration Test (OECD 473) Workflow

Signaling Pathways and Logical Relationships

The assessment of genotoxicity follows a logical progression, starting with in vitro tests and proceeding to in vivo studies if necessary. The absence of a positive signal in well-conducted in vitro assays, such as the Ames test and chromosome aberration test, provides strong evidence for the lack of genotoxic potential. The read-across approach is a scientifically valid method used when sufficient data exists for a structurally and metabolically similar compound.

Genotoxicity Assessment Logic



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Genotoxicity Assessment Logic

Conclusion

Based on the comprehensive evaluation of available data, **5-Cyclohexadecen-1-one** does not present a concern for genotoxicity under the conditions of its use as a fragrance ingredient. The negative results from the Ames test, coupled with the negative findings from the in vitro chromosome aberration test on a closely related analog, provide robust evidence for its safety in this regard. Furthermore, the genotoxicity data for common alternatives such as Ethylene

Brassylate and Galaxolide also indicate a lack of genotoxic potential, reinforcing the availability of safe ingredients within the musk fragrance family. Continuous monitoring and adherence to rigorous safety assessment protocols by organizations like RIFM ensure the ongoing safe use of fragrance ingredients.

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